K252c is a potent inhibitor of protein kinases, a class of enzymes crucial for regulating various cellular processes like cell growth, division, and death []. By binding to protein kinases, K252c disrupts these processes, making it a valuable tool for researchers studying cell signaling pathways and their role in diseases like cancer [].
Studies have shown K252c's ability to inhibit specific protein kinases involved in cancer cell proliferation and survival []. This makes it a potential candidate for developing novel anti-cancer therapies, although further research is needed to overcome toxicity issues.
K252c's ability to interfere with protein kinase activity allows researchers to investigate the cell cycle and apoptosis (programmed cell death) processes. By manipulating these processes with K252c, scientists can gain a deeper understanding of how cells regulate growth and division and how disruptions in these pathways contribute to diseases [, ].
K-252c, also known as staurosporinone, is a bioactive indolocarbazole alkaloid that exhibits significant pharmacological properties. This compound is derived from the natural product staurosporine, which is known for its potent inhibition of protein kinases and has been studied for its anticancer and antifungal activities. K-252c features a complex molecular structure characterized by a fused indole and carbazole ring system, contributing to its unique biological activities.
K252c primarily functions as a PKC inhibitor, competing with ATP (adenosine triphosphate) for the ATP-binding pocket of PKC enzymes []. This disrupts PKC signaling, a critical pathway involved in cell proliferation, differentiation, and survival []. However, recent research suggests K252c may have broader effects, inhibiting other enzymes like protein kinase A (PKA) and non-kinase enzymes [].
K252c is a potent compound and should be handled with caution in a laboratory setting.
These reactions are crucial for building the intricate architecture of K-252c from simpler starting materials.
K-252c exhibits a range of biological activities:
The synthesis of K-252c has been achieved through several methodologies:
K-252c holds potential applications in various fields:
Studies on K-252c's interactions have revealed insights into its mechanism of action:
K-252c shares structural similarities with several other indolocarbazole compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Staurosporine | Indolocarbazole core | Potent kinase inhibitor | Parent compound of K-252c |
| K-252a | Similar indolocarbazole structure | Antitumor activity | Slightly different biological profile |
| Quercetin | Flavonoid with similar ring systems | Antioxidant, anti-inflammatory | Different mechanism of action |
| Harmine | Beta-carboline derivative | Antidepressant, neuroprotective | Different structural core |
K-252c is unique due to its specific structural modifications that enhance its potency as a kinase inhibitor while providing distinct biological effects compared to these similar compounds.
The primary microbial producers of K-252c are actinomycetes belonging to the genus Nocardiopsis. The most extensively studied strains include Nocardiopsis sp. K-252 (deposited as NRRL15532) and Nocardiopsis sp. K-290, which were the original sources from which the K-252 series of compounds were first isolated in 1986 [1] [3] [4].
Nocardiopsis sp. K-252 has been particularly well-characterized as a producer of the complete K-252a-d series of indolocarbazole alkaloids [3]. This strain was originally identified as Nonomuraea longicatena but is now recognized under the Nocardiopsis classification [5] [6]. The organism produces K-252c as part of a complex biosynthetic pathway that also yields K-252a, K-252b, and K-252d [7] [3].
Nocardiopsis sp. K-290 was found to produce novel metabolites designated K-252b, K-252c, and K-252d, which were structurally related to K-252a [4] [8]. These compounds were isolated from culture broths and demonstrated potent protein kinase C inhibitory activities, with K-252c showing an inhibition concentration (IC₅₀) of 214 nanomolar against rat brain enzyme [4].
The biosynthetic gene cluster responsible for K-252 compound production in Nocardiopsis sp. K-252 spans approximately 45 kilobases and contains 35 open reading frames [7] [3]. Key genes include nokA, nokB, nokC, and nokD, which are indispensable for K-252c biosynthesis, along with nokL, which codes for N-glycosylation enzymes [7] [9].
Additional microbial producers include Streptomyces longisporoflavus strain R-19, which has been demonstrated to produce K-252c as a byproduct during staurosporine fermentation [10] [11]. Blocked mutants of this strain have been specifically developed to accumulate the staurosporine aglycone K-252c [10] [12].
K-252c producing organisms exhibit diverse ecological distributions spanning both terrestrial and marine environments. The ecological context of these microorganisms provides important insights into the evolutionary pressures that led to the development of complex indolocarbazole biosynthetic pathways [13] [14].
Terrestrial Actinomycetes represent the primary ecological niche for K-252c producers. Actinomycetes are saprophytic bacteria that play crucial roles in soil ecosystems, contributing significantly to the turnover of complex biopolymers including lignocellulose, hemicellulose, pectin, keratin, and chitin [15]. These organisms are best known from soil environments where they have evolved sophisticated secondary metabolite production capabilities as chemical defense mechanisms [13] [16].
The ability of terrestrial actinomycetes to produce bioactive compounds like K-252c likely evolved as a competitive advantage in nutrient-limited soil environments. The production of protein kinase inhibitors such as K-252c may serve multiple ecological functions, including antimicrobial activity against competing microorganisms and potential allelopathic effects on other soil inhabitants [17] [18].
Marine and Marine-Derived Sources have emerged as significant producers of K-252c and related indolocarbazole compounds. Marine actinomycetes have attracted considerable attention due to their unique adaptations to oceanic environments and their potential to produce novel bioactive metabolites [13] [14].
Streptomyces sp. A22, a marine-derived actinomycete, has been demonstrated to produce 12-N-methyl-K252c along with eight known indolocarbazoles through rice solid fermentation [19]. Marine-derived Streptomyces sanyensis FMA produces a series of indolocarbazole alkaloids, with the biosynthetic gene cluster successfully cloned and characterized [20].
A particularly interesting discovery involves the isolation of staurosporine aglycone (K252-c) from the marine ascidian Eudistoma sp. collected off the coast of West Africa [21]. This finding suggests that K-252c may be produced by symbiotic microorganisms associated with marine invertebrates, representing a complex ecological relationship between actinomycetes and marine hosts [21] [22].
Marine actinomycetes demonstrate remarkable adaptability to oceanic conditions, including extreme variations in temperature, pressure, salinity, and nutrient availability [14] [16]. These environmental pressures have likely contributed to the evolution of unique secondary metabolic pathways that produce structurally diverse indolocarbazole compounds [13] [15].
The isolation and purification of K-252c from microbial sources requires sophisticated methodological approaches due to the complex nature of fermentation broths and the structural similarity of related indolocarbazole compounds [23] [24].
Primary Extraction Methods typically involve organic solvent extraction from culture broths. Conventional procedures begin with filtration to collect microorganisms, followed by extraction using hydrous or anhydrous organic solvents such as methanol, acetone, or chloroform [23] [24]. The choice of extraction solvent significantly impacts yield, with anhydrous solvents generally providing better extraction efficiency for K-252c [23].
Chromatographic Separation Techniques form the backbone of K-252c purification protocols. Multiple chromatographic approaches are typically employed in sequence to achieve adequate purity [23] [24]:
Active carbon adsorption serves as an initial purification step, effectively removing hydrophilic impurities while retaining indolocarbazole compounds [23]. Silica gel column chromatography provides excellent separation capabilities, with chloroform:methanol (98:2 volume ratio) being particularly effective for K-252c purification [23] [24].
Silanized silica gel chromatography offers enhanced selectivity for indolocarbazole compounds, allowing for separation of closely related structural analogs [23]. Sephadex LH-20 gel filtration chromatography provides size-based separation and is particularly useful for removing high molecular weight contaminants [23].
High-Performance Liquid Chromatography (HPLC) represents the gold standard for final purification and analytical verification of K-252c [25] [26]. Reversed-phase HPLC with acetonitrile gradient elution and trifluoroacetic acid modifiers achieves excellent resolution of indolocarbazole compounds [25]. Semi-preparative HPLC columns (9.4 millimeter internal diameter) provide optimal yields, with recovery rates exceeding 90 percent for purified K-252c [25].
Innovative Purification Approaches have been developed to address the challenges of large-scale K-252c isolation. A particularly notable method involves alkaline extraction at pH 12 followed by heat treatment at 80°C, which converts K-252a into K-252b or alkali salts thereof, facilitating extraction without organic solvents [23] [27]. This approach allows for almost complete extraction of K-252c precursors from microorganism cells [23].
Resin-based purification using SP-207 adsorption resin has proven effective for K-252c isolation [23] [27]. The resin-bound compounds can be washed with water and dilute methanol, then eluted with pure methanol to achieve high purity K-252c [23].
Quality Control and Characterization methods are essential components of K-252c purification protocols. Nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are routinely employed to confirm structural identity and assess purity [1] [28] [29]. The final crystalline product typically appears as an off-white to yellow powder with greater than 98 percent purity [28] [30].
The K-252 series represents a structurally related family of indolocarbazole alkaloids that share a common polyaromatic aglycone structure but differ in their glycosylation patterns and substituent modifications [31] [32] [33]. Understanding the relationships within this series provides crucial insights into the biosynthetic pathways and structure-activity relationships of these important natural products [34] [35].
K-252a represents the most complex member of the series, characterized by an unusual dihydrostreptose moiety cross-bridged to the K-252c aglycone with two carbon-nitrogen linkages [34] [35]. The molecular formula C₂₇H₂₁N₃O₅ and molecular weight of 467.5 daltons reflect the additional carbohydrate component [34] [36]. K-252a exhibits potent neuroprotective and broad anticancer activities, with particularly strong protein kinase C inhibition (IC₅₀ = 32.9 nanomolar) [34] [36]. The compound serves as a valuable lead for treatments of various cancers and neurodegenerative disorders [34].
K-252b contains a five-membered sugar moiety with a carboxylate function attached to the ring, distinguishing it from the six-membered sugar found in staurosporine [32] [11]. The molecular formula C₂₆H₁₉N₃O₅ and molecular weight of 453.45 daltons reflect this structural modification [32]. K-252b demonstrates comparable protein kinase C inhibitory potency to K-252a, with inhibition constants (Ki) of 20 nanomolar [32] [33]. Notably, K-252b exhibits the ability to potentiate neurotrophin-3-induced tyrosine phosphorylation, making it of particular interest for neurobiological applications [31] [32].
K-252c (Staurosporinone) serves as the aglycone form and biosynthetic precursor for other members of the series [1] [2] [6]. With molecular formula C₂₀H₁₃N₃O and molecular weight of 311.34 daltons, K-252c represents the basic indolocarbazole scaffold without glycosyl modifications [2] [28] [29]. The compound exhibits moderate protein kinase C inhibitory activity with IC₅₀ values ranging from 214 to 2450 nanomolar, approximately 10-fold weaker than K-252a but demonstrating selectivity over protein kinase A [2] [4]. K-252c also inhibits β-lactamase, malate dehydrogenase, and chymotrypsin with IC₅₀ values of 8, 8, and 10 micromolar respectively [2] [37].
K-252d features rhamnosylation of the K-252c aglycone, with molecular formula C₂₆H₂₃N₃O₅ and molecular weight of 457.48 daltons [5] [38]. The biosynthesis of K-252d involves the reaction of dTDP-β-L-rhamnose with K-252c, catalyzed by specific glycosyltransferases [5] [38]. This compound demonstrates the versatility of the K-252c aglycone as a substrate for various glycosylation reactions [39] [5].
Structural Relationships and Biosynthetic Connections among the K-252 series reveal a complex network of enzymatic transformations [7] [6] [40]. The biosynthetic pathway initiates with L-tryptophan as the primary building block, proceeding through chromopyrrolic acid as a key intermediate before formation of the K-252c aglycone [7] [41] [40]. Subsequent glycosylation and modification steps generate the diverse array of K-252 compounds [7] [40].
The NokL N-glycosyltransferase demonstrates remarkable substrate promiscuity, accepting various sugar donors including dTDP-L-rhamnose, dTDP-2-deoxy-5-keto-dihydrostreptose, and other nucleotide sugars [9] [42]. This enzymatic flexibility enables the production of multiple K-252 derivatives from the common K-252c precursor [9] [43].
Structure-Activity Relationships within the K-252 series demonstrate the critical importance of glycosylation patterns for biological activity [31] [33]. The presence of sugar moieties generally enhances protein kinase inhibitory potency, with K-252a and K-252b showing significantly greater activity than the aglycone K-252c [31] [36] [33]. The specific nature of the sugar attachment, including regiochemistry and stereochemistry, profoundly influences selectivity among different protein kinase subtypes [31].
Chemical Modifications and Synthetic Analogs of K-252 compounds have been extensively investigated to optimize therapeutic properties [1] [44] [45]. Chemical modifications in the sugar moiety can result in high specificity of inhibitory action and can induce both stimulatory and inhibitory effects on nerve cells [31]. These findings have identified K-252a and K-252b as lead compounds for development of selective neurotrophin modulators [31].
The K-252 series exemplifies the remarkable structural diversity achievable through microbial secondary metabolism and demonstrates the potential for combinatorial biosynthesis approaches to generate novel therapeutic agents [39] [42] [45]. The detailed understanding of biosynthetic relationships within this series continues to inform both fundamental research into indolocarbazole biochemistry and applied efforts toward drug discovery and development [45].
| Table 1: Natural Sources and Distribution of K-252c | ||||
|---|---|---|---|---|
| Organism | Compound Designation | Environment | Year Isolated | Reference |
| Nocardiopsis sp. K-252 | K-252a-d series | Terrestrial | 1986 | Kase et al., 1986 |
| Nocardiopsis sp. K-290 | K-252b, K-252c, K-252d | Terrestrial | 1986 | Nakanishi et al., 1986 |
| Streptomyces longisporoflavus | Staurosporine aglycone (K-252c) | Terrestrial | 1995 | Goeke et al., 1995 |
| Streptomyces sp. A22 | 12-N-methyl-K252c | Marine-derived | 2018 | Chen et al., 2018 |
| Eudistoma sp. (Marine ascidian) | Staurosporine aglycone (K252-c) | Marine | 1994 | Horton et al., 1994 |
| Streptomyces RK-286 | K-252c identified | Terrestrial | Not specified | COCONUT database |
| Streptomyces sanyensis FMA | Indolocarbazoles (ICZ) | Marine-derived | 2013 | Zhang et al., 2013 |
| Table 2: Biosynthetic Pathway Enzymes and Functions | |||
|---|---|---|---|
| Enzyme | Function | Gene Cluster | Organism |
| NokA (L-amino acid oxidase) | Converts L-tryptophan to 2-imino-3-(indol-3-yl)propanoate | nok cluster | Nocardiopsis sp. K-252 |
| NokB (chromopyrrolic acid synthase) | Couples two molecules to form chromopyrrolic acid | nok cluster | Nocardiopsis sp. K-252 |
| NokC | Associated with K-252c biosynthesis | nok cluster | Nocardiopsis sp. K-252 |
| NokD | Associated with K-252c biosynthesis | nok cluster | Nocardiopsis sp. K-252 |
| StaP (cytochrome P450) | Converts chromopyrrolic acid to K252c, arcyriaflavin A, 7-hydroxy-K252c | sta cluster | Streptomyces longisporoflavus |
| StaC (FAD-dependent monooxygenase) | Directs formation of K252c as predominant product | sta cluster | Streptomyces longisporoflavus |
| NokL (N-glycosyltransferase) | N-glycosylation of K-252c | nok cluster | Nocardiopsis sp. K-252 |
| Table 3: K-252 Series Compounds Structure and Properties | ||||
|---|---|---|---|---|
| Compound | Molecular Formula | Molecular Weight (Da) | Description | PKC IC₅₀ (nM) |
| K-252a | C₂₇H₂₁N₃O₅ | 467.5 | Glycosylated indolocarbazole with dihydrostreptose | 32.9 |
| K-252b | C₂₆H₁₉N₃O₅ | 453.45 | Indolocarbazole with five-membered sugar and carboxylate | 20-38.3 |
| K-252c | C₂₀H₁₃N₃O | 311.34 | Aglycone form (staurosporine aglycone) | 214-2450 |
| K-252d | C₂₆H₂₃N₃O₅ | 457.48 | Rhamnosylated indolocarbazole | Not specified |
| Table 4: Isolation and Purification Methods | |||
|---|---|---|---|
| Method | Application | Solvent/Conditions | Reference |
| Organic solvent extraction | Initial extraction from culture broth | Methanol, acetone, chloroform | Patent EP0137632B1 |
| Active carbon adsorption | Primary purification step | Aqueous solutions | Patent EP0137632B1 |
| Silica gel chromatography | Separation and purification | Chloroform:methanol (98:2) | Patent EP0137632B1 |
| Silanized silica gel chromatography | Advanced separation | Various organic solvents | Patent EP0137632B1 |
| Sephadex LH-20 chromatography | Gel filtration chromatography | Organic solvent mixtures | Patent EP0137632B1 |
| HPLC purification | Final purification and analysis | Acetonitrile gradients, TFA | Multiple sources |
| Alkaline extraction (pH 12) | K-252a purification (patent method) | Sodium hydroxide solution | Patent EP0834574B1 |
| Resin adsorption (SP-207) | Adsorption/desorption purification | Methanol elution | Patent EP0834574B1 |
| Heat treatment (80°C) | Extraction enhancement | Aqueous alkaline conditions | Patent EP0834574B1 |
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